N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This compound is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.
Mecanismo De Acción
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a selective antagonist of the AT2 receptor, which is involved in the regulation of pain perception. By blocking the AT2 receptor, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide reduces the activity of pain signaling pathways in the nervous system, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain behavior in preclinical models of neuropathic pain. In addition, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to improve sensory function in these models, indicating that it may have a beneficial effect on nerve function. N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is that it has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in these studies. However, one limitation of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach its target in the nervous system.
Direcciones Futuras
There are several future directions for the development of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. One potential direction is the evaluation of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in clinical trials for the treatment of neuropathic pain. Another potential direction is the development of novel formulations of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide that may improve its ability to penetrate the blood-brain barrier and reach its target in the nervous system. Finally, further studies may be needed to elucidate the precise mechanism of action of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in the nervous system.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation. In these studies, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain behavior and improve sensory function. N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13-8-10-14(11-9-13)18-17(20)15-6-5-7-16(12(15)2)19-23(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTTWZLCUQVURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.